molecular formula C10H5ClN2O3S B1582696 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- CAS No. 36451-09-9

1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo-

Cat. No.: B1582696
CAS No.: 36451-09-9
M. Wt: 268.68 g/mol
InChI Key: HAGVXVSNIARVIZ-UHFFFAOYSA-N
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Description

Structural Characterization of 1-Naphthalenesulfonyl Chloride, 3-Diazo-3,4-Dihydro-4-Oxo-

IUPAC Nomenclature and Molecular Formula Analysis

1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- is a heterocyclic compound with a naphthalene backbone substituted by a sulfonyl chloride group at position 1, a diazo group at position 3, and a ketone (oxo) group at position 4. The molecular formula is C₁₀H₅ClN₂O₃S , with a molecular weight of 268.68 g/mol . The compound is also known by synonyms such as 1,2-naphthoquinonediazide-4-sulfonyl chloride and 3-diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride .

The naphthalene ring undergoes partial saturation at positions 3 and 4, forming a dihydro structure. The sulfonyl chloride group (-SO₂Cl) at position 1 and the diazo group (-N=N-) at position 3 are key functional units influencing reactivity. The ketone group at position 4 stabilizes the conjugated system through resonance.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

While explicit NMR data for this compound is not directly reported, analysis of structurally related naphthalenesulfonyl chlorides reveals characteristic chemical shifts:

  • Aromatic protons : Downfield shifts (~7.5–8.5 ppm) due to electron-withdrawing effects of the sulfonyl chloride and diazo groups.
  • Protons adjacent to diazo group : Absent or minimal coupling due to the diazo (-N=N-) bond’s lack of protons.
  • Ketone group : No distinct proton signals as the oxo group lacks hydrogen atoms.
Fourier-Transform Infrared (FTIR) Absorption Profile

Key FTIR peaks for this compound include:

Functional Group Absorption Range (cm⁻¹) Assignment
Sulfonyl chloride 1400–1300 (S=O) Asymmetric and symmetric S=O stretches
600–550 (S-Cl) S-Cl stretching vibration
Diazo group 2100–2050 (N≡N) Azide or diazo group stretching
Aromatic C-H 3100–3000 (sp²) Aromatic C-H out-of-plane bending
Ketone 1700–1680 (C=O) Carbonyl stretching

These peaks align with the compound’s functional groups, as inferred from related sulfonyl chlorides.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of the compound would exhibit:

Fragment m/z Description
Molecular ion 268 [C₁₀H₅ClN₂O₃S]⁺
Sulfonyl chloride loss 268 - 35 = 233 Loss of Cl (35.45 g/mol)
SO₂ loss 268 - 64 = 204 Cleavage of SO₂ (64.06 g/mol)
N₂ loss 268 - 28 = 240 Elimination of diazo group (N₂)

Fragmentation patterns highlight the stability of the naphthalene core and the reactivity of the sulfonyl chloride group.

X-ray Crystallographic Studies and Molecular Geometry

No experimental X-ray crystallographic data is available for this compound in the literature. However, computational models suggest:

  • Planar naphthalene ring : Retained aromaticity due to conjugation, except for the partially saturated 3,4-dihydro positions.
  • Sulfonyl chloride orientation : The -SO₂Cl group adopts a coplanar arrangement with the naphthalene ring, enhancing electron-withdrawing effects.
  • Diazo group alignment : The -N=N- group is positioned in a trans configuration, stabilizing the molecule through conjugation with the ketone group.

Computational Modeling of Electronic Structure

Density functional theory (DFT) studies (e.g., B3LYP/6-31G**) on analogous diazo compounds reveal:

  • Charge delocalization : Electron density shifts from the diazo group to the sulfonyl chloride and ketone, enhancing thermal stability.
  • HOMO-LUMO gaps : Moderate energy gaps (~5–6 eV) indicative of potential reactivity in photochemical or thermal decomposition.
  • LogP value : 1.30 , suggesting moderate lipophilicity and solubility in organic solvents like dioxane or chloroform.

Properties

CAS No.

36451-09-9

Molecular Formula

C10H5ClN2O3S

Molecular Weight

268.68 g/mol

IUPAC Name

4-chlorosulfonyl-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-5-8(13-12)10(14)7-4-2-1-3-6(7)9/h1-5H

InChI Key

HAGVXVSNIARVIZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)S(=O)(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)S(=O)(=O)Cl

Other CAS No.

36451-09-9

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Sodium 2-amino-1-naphthalenesulfonate is diazotized in an aqueous alkaline solution in the presence of an oxidizer and catalytic potassium iodide.
  • Sodium hypochlorite and sodium hydroxide solutions are added dropwise to form an aqueous dispersion of 1,2-naphthoquinone-2-diazide.
  • The diazide is extracted into an organic solvent (alkyl chloride) to obtain a purified diazide solution.

Sulfonylation and Chlorination Steps

  • Step 1: Reaction with Chlorosulfuric Acid

    • The alkyl chloride solution of 1,2-naphthoquinone-2-diazide is mixed with chlorosulfuric acid in a molar ratio of approximately 5 to 10 moles of chlorosulfuric acid per mole of diazide.
    • The mixture is reacted at 40–70 °C for 1–4 hours.
    • This reaction yields a mixture of sulfonated and chlorosulfonated diazide compounds.
  • Step 2: Conversion to Sulfonyl Chloride

    • To the reaction mixture, thionyl chloride and/or phosphorus pentachloride is added (0.8–5 moles per mole of diazide).
    • The mixture is further reacted at 40–70 °C for 1–3 hours.
    • This step converts the intermediate sulfonated compounds into the desired 1-naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- with high purity and yield.

Reaction Conditions and Optimization

  • The reaction is preferably controlled so that at least 80% of the initial 1,2-naphthoquinone-2-diazide is consumed during the chlorosulfuric acid treatment.
  • The organic solvent used for extraction and reaction must be inert to chlorosulfuric acid to prevent side reactions.
  • Temperature control is critical to avoid decomposition or formation of impurities.
  • The two-step process (chlorosulfuric acid treatment followed by chlorination with thionyl chloride or phosphorus pentachloride) reduces impurities and improves yield.

Comparative Data Table of Reaction Parameters

Parameter Range / Value Notes
Chlorosulfuric acid (mol equiv.) 5–10 Per mole of 1,2-naphthoquinone-2-diazide
Reaction temperature (Step 1) 40–70 °C For 1–4 hours
Thionyl chloride / PCl5 (mol equiv.) 0.8–5 Added after Step 1
Reaction temperature (Step 2) 40–70 °C For 1–3 hours
Organic solvent Alkyl chloride (inert solvent) For extraction and reaction medium
Conversion efficiency ≥80% consumption of diazide Ensures high yield and low impurities
Yield of final product Up to ~90% Reported in optimized methods

Research Findings and Improvements

  • The described two-step method significantly reduces impurities compared to single-step sulfonylation methods.
  • Use of thionyl chloride or phosphorus pentachloride in the second step is crucial for converting sulfonated intermediates fully to sulfonyl chloride.
  • Extraction of the diazide intermediate into an inert organic solvent prior to sulfonylation improves reaction control and product purity.
  • The method avoids heavy metal contamination issues present in older Type (a) methods that used copper salts in diazotization.
  • Reaction parameters such as temperature, molar ratios, and reaction times have been optimized to balance conversion, yield, and impurity profile.

Summary Table of Preparation Method Steps

Step Reagents & Conditions Outcome
1 Diazotization of sodium 2-amino-1-naphthalenesulfonate in alkaline aqueous solution with oxidizer and KI catalyst Formation of 1,2-naphthoquinone-2-diazide dispersion
2 Extraction of diazide into alkyl chloride solvent Purified diazide solution
3 Reaction of diazide solution with chlorosulfuric acid (5–10 mol equiv.) at 40–70 °C for 1–4 hours Formation of sulfonated and chlorosulfonated intermediates
4 Addition of thionyl chloride or phosphorus pentachloride (0.8–5 mol equiv.) at 40–70 °C for 1–3 hours Conversion to 1-naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo-

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The diazo group can be reduced to form the corresponding amine.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, alcohols, thiols), solvents (e.g., dichloromethane, acetonitrile), and bases (e.g., triethylamine).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, hydrogen gas with a palladium catalyst).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amine Derivatives: Formed by the reduction of the diazo group.

    Sulfonic Acid Derivatives: Formed by the oxidation of the sulfonyl chloride group.

Scientific Research Applications

Materials Science

This compound is utilized in the development of photoresists for photolithography processes in semiconductor manufacturing. Its light-sensitive properties allow it to be used in creating intricate patterns on substrates for electronic devices.

Biological Applications

In biological research, 1-naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- is employed for:

  • Modification of Biomolecules : It can be used to label proteins or other biomolecules for detection and analysis.
  • Potential Drug Development : Similar compounds have been investigated for their pharmacological properties, including antibacterial and antifungal activities.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. It can undergo:

  • Substitution Reactions : The sulfonyl chloride group can react with nucleophiles (e.g., amines) to form sulfonamide derivatives.
  • Reduction Reactions : The diazo group can be reduced to yield corresponding amines.
  • Oxidation Reactions : It can be oxidized to produce sulfonic acid derivatives.

Case Study 1: Synthesis of Sulfonamide Derivatives

Research demonstrated that treating 1-naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- with various amines resulted in the formation of diverse sulfonamide derivatives. These derivatives exhibited varying degrees of biological activity, indicating potential applications in drug design.

Amines UsedProduct FormedBiological Activity
AnilineSulfanilamideAntibacterial
EthanolamineEthanolamine SulfonamideAntifungal

Case Study 2: Development of Photoresists

In materials science research, this compound was incorporated into photoresist formulations. Its performance was evaluated based on resolution and sensitivity under UV light exposure. Results indicated improved pattern fidelity compared to traditional photoresists.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- involves the reactivity of its functional groups:

    Sulfonyl Chloride Group: Acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Diazo Group: Can undergo various transformations, including reduction to amines and participation in cycloaddition reactions.

The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1-Naphthalenesulfonyl Chloride (CAS: 85-46-1)

  • Structure : Lacks the diazo and ketone groups, featuring only the sulfonyl chloride substituent on naphthalene .
  • Properties :
    • Melting point: 70°C; boiling point: 195°C.
    • Purity: ≥98% (commercial grade).
    • Stability: More thermally stable than diazo derivatives.
  • Applications : Widely used as a derivatizing agent in organic synthesis and peptide chemistry .
  • Key Difference : The absence of the diazo group reduces its reactivity toward light and heat, limiting its utility in photoresist or gas-generating applications .

6-Diazo-5,6-Dihydro-5-Oxo-1-Naphthylsulfonyl Chloride

  • Structure : Diazo and ketone groups at the 5,6-dihydro-5-oxo position on naphthalene.
  • Reactivity : Positional isomerism (6-diazo vs. 3-diazo) alters electronic properties. The 6-diazo isomer may exhibit slower decomposition kinetics due to steric effects .
  • Applications : Co-used with the 3-diazo isomer in reaction masses for crosslinking polymers (e.g., EU-regulated mixtures ).

4-(1-Methyl-1-Phenylethyl)Phenyl 3-Diazo-3,4-Dihydro-4-Oxo-1-Naphthalenesulfonate

  • Structure : Ester derivative of the target compound, where the sulfonyl chloride is replaced by a sulfonate ester .
  • Properties :
    • Reduced electrophilicity compared to the parent sulfonyl chloride.
    • Enhanced solubility in organic solvents due to the bulky ester group.
  • Applications : Intermediate in specialty polymer synthesis, leveraging diazo reactivity without handling corrosive -SO₂Cl .

Physicochemical and Environmental Profiles

Reactivity and Stability

  • Diazo Derivatives : Prone to explosive decomposition under heat or friction. Require storage at low temperatures and protection from light .
  • Non-Diazo Analogues (e.g., 1-Naphthalenesulfonyl Chloride): Stable at room temperature but hygroscopic, requiring anhydrous conditions .

Biological Activity

1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- (CAS Number: 36451-09-9) is a compound characterized by its unique structural features, including a diazo group and a sulfonyl chloride group attached to a naphthalene ring. Its molecular formula is C10H5ClN2O3S, and it has a molecular weight of approximately 268.68 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in drug development and biomolecule modification.

The synthesis of this compound typically involves two main steps:

  • Diazotization : The precursor 1-naphthylamine is treated with nitrous acid to form the diazonium salt.
  • Sulfonylation : The diazonium salt is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

Biological Activity

The biological activity of 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- is primarily linked to its ability to modify biomolecules and its potential cytotoxic effects. Research indicates that compounds with naphthoquinone structures exhibit significant biological activities, including:

  • Cytotoxicity : Naphthoquinones are known for their ability to induce cell death in various cancer cell lines. This is often mediated through the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules such as DNA and proteins .
  • Mechanism of Action : The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic attacks from amino acids in proteins. The diazo group can undergo transformations leading to the formation of reactive intermediates that can interact with cellular targets .

Case Studies on Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of naphthoquinone derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Derivative 3Ovarian Carcinoma (IGROV-1)7.54Induction of apoptosis
Derivative 4Melanoma (SK-MEL-28)Not specifiedROS generation
Derivative 6Human oral epidermoid carcinoma (KB)1.39Inhibition of topoisomerase II

These findings suggest that structural modifications on the naphthoquinone moiety significantly influence their biological activity, particularly their cytotoxic properties .

Applications in Medicine and Research

1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- has potential applications in:

  • Drug Development : As a precursor for synthesizing biologically active compounds.
  • Biomolecule Labeling : Utilized in biochemical assays for detecting specific biomolecules.
  • Materials Science : Employed in synthesizing light-sensitive materials for various applications .

Comparison with Similar Compounds

This compound can be compared with other naphthoquinone derivatives based on their structural features and biological activities:

CompoundStructural FeaturesBiological Activity
1,2-Naphthoquinone-2-diazide-4-sulfonyl chlorideQuinone moiety presentHigher reactivity due to quinone
2-Diazo-1-naphthol-4-sulfonyl chlorideDifferent substitution patternVaries in cytotoxicity based on substitution
3-Diazo-4-oxo-3,4-dihydro-1-naphthalenesulfonyl chlorideSimilar functional groupsDistinct reactivity profile

Q & A

Q. What are the key steps for synthesizing 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo-?

  • Methodological Answer : Synthesis typically involves sequential functionalization:

Sulfonylation : Introduce the sulfonyl chloride group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

Diazo Group Introduction : Use diazo transfer reagents (e.g., tosyl azide) in anhydrous solvents (e.g., THF) with catalytic base (e.g., Et3_3N).

Oxo Group Stabilization : Maintain inert atmosphere (N2_2/Ar) during cyclization to prevent degradation of the diazo-oxo intermediate.
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/diazo carbons.
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretch) and ~2100 cm1^{-1} (diazo group).
  • Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-validation with X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy.
  • Avoid exposure to moisture (hydrolyzes sulfonyl chloride) and light (degrades diazo groups).
  • Store in amber glass bottles at –20°C under inert gas to prolong stability .

Advanced Research Questions

Q. How can conflicting reactivity data for the diazo group in cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or competing side reactions.
  • Experimental Design :
  • Screen Pd/Cu catalysts (e.g., Pd(PPh3_3)4_4 vs. CuI) in polar (DMF) vs. nonpolar (toluene) solvents.
  • Monitor reaction progress via in situ IR or 1^1H NMR to detect intermediates.
  • Data Analysis :
    Kinetic studies (variable-temperature NMR) and DFT calculations can elucidate mechanistic pathways .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :
  • Additive Stabilization : Add radical scavengers (e.g., BHT) to inhibit oxidative decomposition.
  • Lyophilization : Convert to a stable sodium salt (e.g., via NaHCO3_3 treatment) for improved shelf life.
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC tracking .

Q. How does the compound’s 3D conformation influence biological activity?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with bioactivity data.
  • Crystallography : Resolve bound conformations in enzyme-active sites to guide SAR optimization .

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary reaction time, temperature, and stoichiometry using design-of-experiment (DoE) software.
  • Byproduct Analysis : LC-MS identifies side products (e.g., hydrolyzed sulfonic acids), guiding solvent/catalyst adjustments.
  • Reproducibility Checks : Validate protocols across multiple labs to isolate equipment/environmental variables .

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